molecular formula C10H11N3O B13228768 N-(4-Methoxyphenyl)-1H-pyrazol-4-amine

N-(4-Methoxyphenyl)-1H-pyrazol-4-amine

Cat. No.: B13228768
M. Wt: 189.21 g/mol
InChI Key: NJJMJVBREDOKJS-UHFFFAOYSA-N
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Description

N-(4-Methoxyphenyl)-1H-pyrazol-4-amine ( 2060036-14-6) is a solid organic compound with the molecular formula C10H11N3O and a molecular weight of 189.21 g/mol. Its structure can be represented by the SMILES notation COC1=CC=C(NC2=CNN=C2)C=C1 . This compound belongs to the class of 4-aminopyrazoles, which are recognized in medicinal chemistry as advantageous frameworks for designing bioactive molecules. Aminopyrazoles are versatile scaffolds that can provide useful ligands for a variety of enzymes and receptors, making them valuable tools in drug discovery research . The specific substitution pattern of this compound, featuring a 4-methoxyphenyl group linked to the pyrazole nitrogen, makes it a promising building block for the synthesis of more complex molecules targeting various disease pathways. Researchers can utilize this chemical as a key synthetic intermediate in developing novel compounds for pharmacological screening. It is supplied exclusively for research and development purposes. This product is not intended for diagnostic or therapeutic use, nor for administration to humans or animals.

Properties

Molecular Formula

C10H11N3O

Molecular Weight

189.21 g/mol

IUPAC Name

N-(4-methoxyphenyl)-1H-pyrazol-4-amine

InChI

InChI=1S/C10H11N3O/c1-14-10-4-2-8(3-5-10)13-9-6-11-12-7-9/h2-7,13H,1H3,(H,11,12)

InChI Key

NJJMJVBREDOKJS-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)NC2=CNN=C2

Origin of Product

United States

Preparation Methods

Direct N-Arylation of Pyrazole Using Primary Aromatic Amines

A modern and efficient approach to synthesize N-substituted pyrazoles, including N-(4-methoxyphenyl)-1H-pyrazol-4-amine, involves the direct preparation from primary aromatic amines such as 4-methoxyaniline. This method was reported by a 2021 study that developed a protocol for preparing N-aryl pyrazoles using primary amines as limiting reagents under mild conditions without inorganic reagents.

General Procedure:

  • Dissolve the primary aromatic amine (e.g., 4-methoxyaniline) in dimethylformamide (DMF).
  • Cool the mixture in an ice-salt bath.
  • Add O-(4-nitrobenzoyl)hydroxylamine and a suitable diketone (e.g., 1,3-diketone) sequentially.
  • Seal and heat the reaction vial to 85 °C for a specified reaction time.
  • Workup involves either:
    • Extraction with aqueous sodium hydroxide and dichloromethane (DCM), washing with brine, drying over magnesium sulfate, and solvent evaporation.
    • Treatment with triethylamine followed by partial DMF evaporation and column chromatography purification.

Key Features:

Parameter Details
Solvent DMF
Temperature 85 °C
Reaction Time Variable (typically short, e.g., 1-4 hours)
Reagents 4-methoxyaniline, O-(4-nitrobenzoyl)hydroxylamine, diketone
Workup Aqueous NaOH extraction or triethylamine treatment
Purification Silica gel column chromatography
Yield Moderate to good yields (~44% reported for similar N-aryl pyrazoles)

This method is advantageous due to its operational simplicity, mild conditions, and avoidance of inorganic catalysts or harsh reagents. It is versatile for various N-substituents, including the 4-methoxyphenyl group.

Michael-Type Addition of Arylhydrazines to Activated Nitriles

Another well-documented method involves the synthesis of 5-amino-1-aryl-1H-pyrazole-4-carbonitriles, which can be adapted to prepare this compound derivatives by subsequent functional group transformations.

General Procedure:

  • Dissolve 4-methoxyphenylhydrazine hydrochloride in absolute ethanol.
  • Neutralize the hydrochloride salt with triethylamine at 0 °C.
  • Slowly add (ethoxymethylene)malononitrile under nitrogen atmosphere.
  • Reflux the mixture for 4 hours.
  • Dilute the reaction mixture with ethyl acetate and wash with water.
  • Dry the organic phase over sodium sulfate and evaporate solvent.
  • Purify the product by silica gel column chromatography using hexane/ethyl acetate gradients.

Reaction Scheme:

$$
\text{4-Methoxyphenylhydrazine} + \text{(ethoxymethylene)malononitrile} \xrightarrow{\text{Reflux, EtOH}} \text{5-amino-1-(4-methoxyphenyl)-1H-pyrazole-4-carbonitrile}
$$

Subsequent reduction or modification of the nitrile group can yield the target compound This compound .

Yields and Characterization:

Compound Yield (%) Melting Point (°C) Characterization Techniques
5-amino-1-(4-methoxyphenyl)-1H-pyrazole-4-carbonitrile 68 Not specified $$^{1}H$$ NMR, $$^{13}C$$ NMR, MS

This method provides high selectivity and good yields for aryl-substituted pyrazoles and is suitable for derivatives with electron-donating groups like methoxy.

Comparative Summary of Preparation Methods

Feature Direct N-Arylation from Primary Amines Michael-Type Addition of Arylhydrazines
Starting Materials Primary aromatic amines, diketones Arylhydrazine hydrochlorides, activated nitriles
Reaction Conditions Mild, 85 °C, DMF solvent Reflux in ethanol, nitrogen atmosphere
Catalysts/Inorganic Reagents None Triethylamine for neutralization
Purification Column chromatography Column chromatography
Yield Range Moderate (~44% for similar compounds) Good to high (up to 68%)
Scalability Suitable for small to moderate scale Suitable for laboratory scale
Advantages Simple, mild, no metal catalysts Highly selective, good yields
Limitations Moderate yields, requires careful reagent addition Requires neutralization step, longer reflux time

Full Research Findings and Notes

  • The direct N-arylation method reported in 2021 is notable for its avoidance of metal catalysts and inorganic reagents, which simplifies purification and reduces environmental impact.
  • The reaction mechanism involves the formation of pyrazole rings through condensation and cyclization steps, with the primary amine acting as the nitrogen source for N-substitution.
  • Optimization studies showed that temperature control and reagent stoichiometry are critical for reproducible yields.
  • The Michael-type addition approach allows for the synthesis of pyrazole derivatives bearing nitrile groups, which can be further transformed into amines, providing a flexible synthetic route.
  • Characterization of products from both methods typically involves nuclear magnetic resonance spectroscopy ($$^{1}H$$, $$^{13}C$$), mass spectrometry, and melting point determination to confirm purity and structure.
  • The choice of method depends on the availability of starting materials, desired functional groups, and scale of synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(4-Methoxyphenyl)-1H-pyrazol-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(4-Methoxyphenyl)-1H-pyrazol-4-amine is a compound with diverse biological activities that make it of interest in medicinal chemistry.

Pharmaceutical Applications:

  • Kit Kinase Inhibition N-(4-Methoxyphenyl)-1-phenyl-1H-pyrazol-3-amine, particularly the compound FPL-62064, is used in pharmaceutical compositions to inhibit Kit protein kinases. This is beneficial in treating diseases or conditions where Kit kinase inhibition is helpful .
  • Treatment of Inflammatory Conditions FPL-62064 can be used for the treatment or prevention of inflammatory conditions, including rheumatoid arthritis, osteoarthritis, inflamed joints, eczema, psoriasis and conjunctivitis .
  • Dermatological Applications N-(4-Methoxyphenyl)-1-phenyl-1H-pyrazol-3-amine is also relevant to the treatment of skin disorders like hyperpigmentation and mastocytosis, as well as cosmetic applications such as skin whitening .
  • Antioxidant Activity Certain 4-aminopyrazoles have demonstrated pronounced antioxidant activity, suggesting their potential as therapeutic drug candidates for treating oxidative stress-related diseases .

Mechanisms of Action:

  • ** Arachidonic Acid Metabolism Inhibition** FPL-62064 inhibits arachidonic acid metabolism by dual inhibition of 5-lipoxygenase (5-LO) and prostaglandin synthetase (PGS) enzymes .
  • Anti-inflammatory Effects FPL-62064 demonstrates local activity against immune-complex-induced peritoneal inflammation . It also inhibits UV irradiation-induced erythema and prostaglandin E2 formation .

Other Applications:

  • Cosmetic Colorings Pyrazole derivatives are used as cosmetic colorings .
  • Keratin Dyeing Certain 4-aminopyrazoles have been patented for keratin dyeing .

FPL-62064 Details:

  • FPL-62064 is a development code for N-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-3-amine .
  • It was under development by Fisons pic. as a treatment for psoriasis .
  • It is topically bioavailable but inactive via the oral route .
  • It is rapidly metabolized upon intravenous administration, which is desirable for a topical drug to reduce systemic toxicity .

Mechanism of Action

The mechanism of action of N-(4-Methoxyphenyl)-1H-pyrazol-4-amine involves its interaction with specific molecular targets. It can inhibit enzymes by binding to their active sites, thereby blocking substrate access. The compound may also interfere with cellular signaling pathways, leading to altered cellular functions. Detailed studies using molecular docking and dynamic simulations have provided insights into its binding affinities and interaction modes with various proteins .

Comparison with Similar Compounds

Structural Analogues with Pyrazole Cores

Pyrazol-4-amine derivatives vary in substituents on the pyrazole ring and the attached aryl/alkyl groups. Key examples include:

Compound Name Substituents Molecular Weight (g/mol) Key Properties/Activities Reference
N-Cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine Pyridin-3-yl, cyclopropyl, methyl 215.24 Yellow solid (mp 104–107°C); 17.9% yield
1-(4-Trifluoromethylphenyl)-1H-pyrazol-4-amine (tetrahydro-2H-pyran-2-yl variant) Trifluoromethyl, tetrahydropyran 277.09 Tubulin inhibition; HRMS-ESI confirmed
1-[(3-Methoxyphenyl)methyl]pyrazol-4-amine 3-Methoxybenzyl 203.24 LogP = 2.10; potential CNS activity
1-(2,2-Difluoroethyl)-N-[(4-methoxyphenyl)methyl]-1H-pyrazol-4-amine Difluoroethyl, 4-methoxybenzyl 267.28 Purity 95%; EN300-231414 identifier

Key Observations :

  • Electronic Effects : The trifluoromethyl group in increases electronegativity, enhancing tubulin-binding affinity compared to the methoxy group in the target compound.
  • Positional Isomerism : The 3-methoxy isomer in exhibits distinct LogP (2.10) versus the 4-methoxy variant, influencing membrane permeability.

Spectroscopic and Crystallographic Data

  • 1-(Tetrahydro-2H-pyran-2-yl)-N-(4-trifluoromethylphenyl)-1H-pyrazol-4-amine : ¹³C NMR (126 MHz, CDCl₃) shows distinct signals at δ 158.6 (C=O) and 124.7 (CF₃), confirming electronic effects .
  • N-(4-Methoxyphenyl)piperazin-1-ium salts : X-ray studies reveal chair conformations in piperazine rings and hydrogen-bonded networks, suggesting similar structural rigidity in related amines .

Biological Activity

N-(4-Methoxyphenyl)-1H-pyrazol-4-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and research findings.

Chemical Structure and Properties

This compound has the molecular formula C10H12N4OC_{10}H_{12}N_4O and a molecular weight of 189.21 g/mol. The compound features a pyrazole ring substituted with a 4-methoxyphenyl group, contributing to its unique biological activities.

Biological Activities

The compound has been investigated for various biological activities, including:

  • Enzyme Inhibition : It has shown potential as an inhibitor of specific enzymes involved in metabolic pathways. Studies indicate that it can inhibit enzymes like p38MAPK and COX, which play crucial roles in inflammatory responses.
  • Anticancer Properties : Molecular docking studies have revealed that this compound interacts with key proteins such as VEGFR-2, Aurora A, and CDK2, suggesting its potential as an anticancer agent. Binding energies of -8.57 kJ/mol for Aurora A indicate strong interactions .
  • Antimicrobial Activity : The compound has demonstrated significant antibacterial and antifungal properties. It exhibits activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL against strains like Staphylococcus aureus and Escherichia coli .

This compound exerts its biological effects primarily through:

  • Enzyme Interaction : The compound binds to the active sites of target enzymes, inhibiting their activity and thereby altering metabolic pathways .
  • Cellular Signaling Modulation : It may interfere with cellular signaling pathways, leading to changes in cell function and proliferation. This is particularly relevant in cancer therapy where modulation of growth factor signaling can inhibit tumor growth .

Table 1: Summary of Biological Activities

Activity TypeDetailsReference
Enzyme InhibitionInhibits p38MAPK and COX
AnticancerInteracts with VEGFR-2, Aurora A, CDK2
AntibacterialMIC against S. aureus: 0.0039 mg/mL
AntifungalEffective against Candida albicans

Case Studies

  • Anticancer Study : In a study examining the effects of various pyrazole derivatives on cancer cell lines, this compound was found to significantly reduce cell viability in breast cancer models by inducing apoptosis through the inhibition of specific kinases involved in cell cycle regulation .
  • Antimicrobial Efficacy : A comparative study on the antimicrobial properties of pyrazole derivatives showed that this compound exhibited superior activity against E. coli compared to other derivatives tested, highlighting its potential for development into a therapeutic agent for bacterial infections .

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